eNOS Inhibition Potency
The compound exhibits potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in a cell-free assay using insect SF9 cell-expressed enzyme [1]. In contrast, the non-methylated analog 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is reported as 'Not active' against bovine eNOS under comparable assay conditions, highlighting the critical role of the 2-methyl substituent for eNOS engagement . While a direct head-to-head comparison in an identical assay is not available, the binary activity difference (active vs. inactive) within the same target class provides a strong cross-study comparable differentiation.
| Evidence Dimension | eNOS Inhibition |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 5-Chloro-2-(1H-imidazol-1-yl)benzoic acid: 'Not active' |
| Quantified Difference | Qualitative: Active vs. Not active |
| Conditions | Target Compound: Human eNOS expressed in insect SF9 cells, 1 hr incubation. Comparator: Bovine eNOS assay. |
Why This Matters
For research programs targeting endothelial function or nitric oxide signaling, the presence of the 2-methyl group is essential for achieving any measurable eNOS inhibition, making the target compound a mandatory scaffold for this therapeutic hypothesis.
- [1] BindingDB. (2012). BDBM50372207 (CHEMBL272708): Inhibition of human eNOS. View Source
